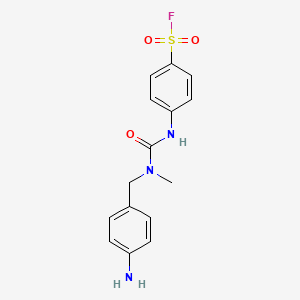![molecular formula C21H17N3 B13356825 N-benzylidene-5-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13356825.png)
N-benzylidene-5-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzylidene-5-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a fused imidazo-pyridine ring system, which is a common motif in many biologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzylidene-5-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine typically involves a multi-step process. One common method includes the condensation of 2-aminopyridine with benzaldehyde derivatives under acidic conditions to form the imidazo[1,2-a]pyridine core . This is followed by further functionalization to introduce the benzylidene and methyl groups.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
N-benzylidene-5-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .
科学的研究の応用
N-benzylidene-5-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine has been studied for various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antioxidant agent.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of N-benzylidene-5-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine involves its interaction with various molecular targets. It can inhibit enzymes, bind to receptors, and interfere with cellular pathways. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and reducing inflammation.
類似化合物との比較
Similar Compounds
- 2-phenylimidazo[1,2-a]pyridin-3-amine
- N-phenylimidazo[1,2-a]pyridin-3-amine
- 4-methylimidazo[1,2-a]pyridine
Uniqueness
N-benzylidene-5-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it has shown higher potency in certain biological assays, making it a valuable compound for further research and development .
特性
分子式 |
C21H17N3 |
|---|---|
分子量 |
311.4 g/mol |
IUPAC名 |
(E)-N-(5-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-phenylmethanimine |
InChI |
InChI=1S/C21H17N3/c1-16-9-8-14-19-23-20(18-12-6-3-7-13-18)21(24(16)19)22-15-17-10-4-2-5-11-17/h2-15H,1H3/b22-15+ |
InChIキー |
ZCUUUBHEPGCVOQ-PXLXIMEGSA-N |
異性体SMILES |
CC1=CC=CC2=NC(=C(N12)/N=C/C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CC1=CC=CC2=NC(=C(N12)N=CC3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


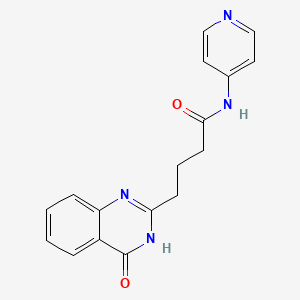
![6-[4-(Benzyloxy)phenyl]-3-(1-methylpiperidin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356750.png)
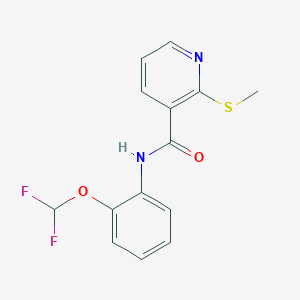
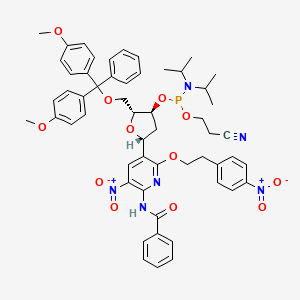
![6-(1-Benzofuran-2-yl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356777.png)
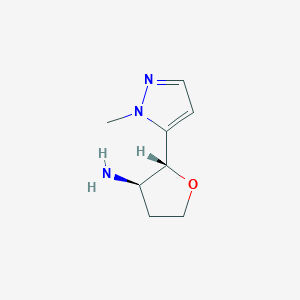
![4-methyl-5-[1-(methylsulfonyl)piperidin-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B13356794.png)
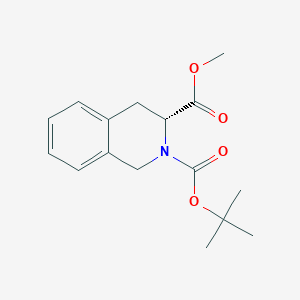
![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13356819.png)
![3-Ethyl-6-(3-iodo-2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356832.png)


![6-(3,5-Dimethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356857.png)
